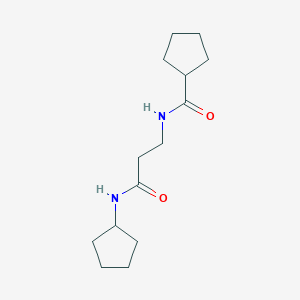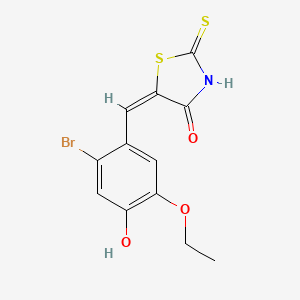
n-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond being facilitated by the coupling agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
Cyclopentanecarboxamide derivatives: These compounds share a similar cyclic structure and amide functional group, but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclohexanecarboxamide derivatives: These compounds have a six-membered ring instead of a five-membered ring, which can affect their stability and reactivity.
Cyclopentylamine derivatives: These compounds contain the cyclopentylamine moiety but differ in their additional functional groups, influencing their overall properties.
Propiedades
Fórmula molecular |
C14H24N2O2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
N-[3-(cyclopentylamino)-3-oxopropyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C14H24N2O2/c17-13(16-12-7-3-4-8-12)9-10-15-14(18)11-5-1-2-6-11/h11-12H,1-10H2,(H,15,18)(H,16,17) |
Clave InChI |
JOJJYFPWCCHTEG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)NCCC(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)








![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)

![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)


